缩水甘油二(2-丙烯基)胺

描述

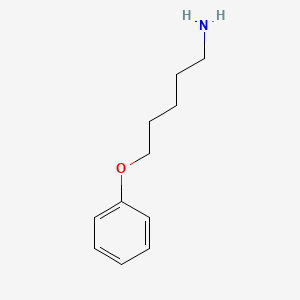

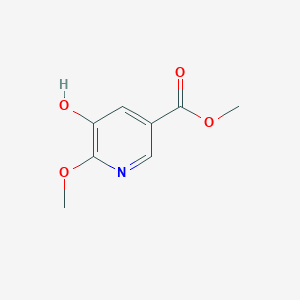

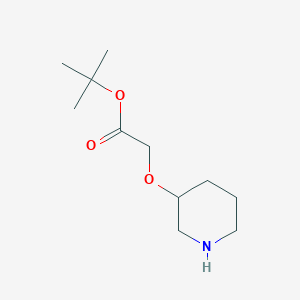

“Glycidyldi(2-propenyl)amine” is also known as “Diallylamine” and has the molecular formula C9H15NO . It is a chemical compound that is used in various applications such as organic synthesis, ion purification agents, polymer monomers, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “Glycidyldi(2-propenyl)amine” or similar compounds typically involves reactions such as reduction of nitriles or amides, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The molecular structure of “Glycidyldi(2-propenyl)amine” is based on structures generated from information available in ECHA’s databases. The InChI string for this compound is InChI=1S/C9H15NO/c1-3-5-10(6-4-2)7-9-8-11-9/h3-4,9H,1-2,5-8H2.

Chemical Reactions Analysis

The primary modification processes of “Glycidyldi(2-propenyl)amine” involve amine-epoxy, thiol–epoxy, azide-epoxy, acid-epoxy, and hydrolysis reactions . The overall flexibility of these functionalizations makes it one of the most adaptable reactive scaffolds in polymer chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Glycidyldi(2-propenyl)amine” include its ability to act as a weak organic base . The positive charge of a carbocation is contained in a p orbital of a sp2 hybridized carbon, which allows for overlap with double bonds .

科学研究应用

先进推进系统

缩水甘油叠氮聚合物 (GAP),通过其官能团和能量性质与缩水甘油二(2-丙烯基)胺相关,因其在先进固体火箭推进剂中的应用而备受关注。GAP 因其优异的弹道性能和高能量释放而受到重视,使其成为推进剂系统中的关键组成部分。GAP 中 -N3 键的断裂释放出巨大的能量,增强了推进剂组合物的机械性能 (Nazare、Asthana 和 Singh,1992)。

植物油中的环氧树脂

在聚合物科学领域,源自环氧化脂肪酸的缩水甘油酯,其反应性类似于缩水甘油二(2-丙烯基)胺,已合成用于环氧树脂。与传统的环氧化油相比,这些酯表现出更高的反应性和更低的粘度,使其适用于制造热固性树脂。此类树脂由于改善了相容性、交联和机械强度,以及可再生资源的优势,在结构复合材料中具有潜在应用 (Wang 和 Schuman,2013)。

催化应用

对 N-烯丙基体系中双键迁移的研究(包括与缩水甘油二(2-丙烯基)胺类似的化合物)表明,过渡金属配合物可以催化 N-烯丙基化合物异构化为 N-(1-丙烯基)衍生物。该过程对烯胺、烯酰胺和其他含氮化合物的合成具有影响,为选择性和高效的化学转化提供了途径 (Krompiec、Krompiec、Penczek 和 Ignasiak,2008)。

聚合物共混物和功能

二酰基甘油 (DAG) 研究(通过缩水甘油官能团相关联)突出了其在脂质系统中的应用及其相关的健康益处。尽管具有潜力,但 DAG 在食品工业中的应用受到其低氧化和热稳定性的限制。研究重点是提高稳定性并减轻有害副产物(如缩水甘油脂肪酸酯)在高温下的形成 (Lee、Zhang、Lai、Tan 和 Wang,2020)。

作用机制

Target of Action

Glycidyldi(2-propenyl)amine, also known as [(oxiran-2-yl)methyl]bis(prop-2-en-1-yl)amine, is a complex compound that has been found to interact with various targets. Its primary targets are often associated with cellular processes, particularly those involved in the synthesis and modification of polymers .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of polymers, Glycidyldi(2-propenyl)amine acts as a monomer, contributing to the formation of polymer chains . The compound’s unique structure allows it to form bonds with other monomers, leading to the creation of polymers with specific properties.

Biochemical Pathways

Glycidyldi(2-propenyl)amine is involved in several biochemical pathways. It plays a crucial role in the synthesis of polymers, where it acts as a monomer. The compound’s interaction with other monomers leads to the formation of polymers with unique properties, which can be used in various applications, such as antimicrobial polymers .

Pharmacokinetics

The pharmacokinetics of Glycidyldi(2-propenyl)amine, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are complex and can vary depending on several factors. For instance, the compound’s bioavailability can be influenced by its chemical structure, the presence of other compounds, and the specific conditions under which it is administered .

Result of Action

The action of Glycidyldi(2-propenyl)amine results in several molecular and cellular effects. For instance, the compound’s involvement in the synthesis of polymers can lead to the creation of materials with unique properties, such as enhanced biocompatibility and reduced non-specific protein absorption . Additionally, the compound has been found to have a significant impact on cellular proliferation and differentiation .

Action Environment

The action, efficacy, and stability of Glycidyldi(2-propenyl)amine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability can be influenced by factors such as light exposure and storage conditions .

安全和危害

The health hazard from aromatic amines like “Glycidyldi(2-propenyl)amine” may arise in two ways: Moderate to severe poisoning, with symptoms ranging from headache, dizziness, and ataxia to anemia, cyanosis, and reticulocytosis. They can also be carcinogenic, especially causing cancer of the bladder .

未来方向

The future directions of “Glycidyldi(2-propenyl)amine” research could involve exploring its potential applications in the synthesis of multifunctional polymers and fabrication of stimuli-responsive nanostructured soft materials . Additionally, its use in the synthesis of pharmaceutically-relevant vitamin B5 antimetabolites has been suggested .

属性

IUPAC Name |

N-(oxiran-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-5-10(6-4-2)7-9-8-11-9/h3-4,9H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFQOUXHSGUXQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3108530.png)

![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

![N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3108606.png)